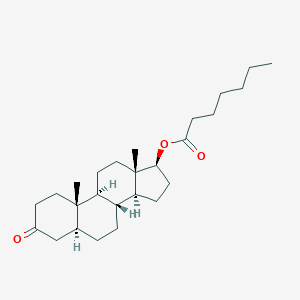

Dihydrotestosterone heptanoate

Description

Historical Perspectives on Androgen Research and Esterification Strategies

The scientific journey into androgens began with observations of the physiological effects of castration, a practice known since antiquity. oup.com Modern endocrinology's roots can be traced to the 19th century, but it was in the early 20th century that the race to isolate and identify the male sex hormone intensified. oup.comnih.gov This culminated in the isolation of testosterone (B1683101) in 1935. nih.gov

Early research quickly established that while testosterone was potent, its effects were short-lived when administered in its pure form. This limitation spurred the development of esterification as a key strategy to prolong the hormone's activity. wikipedia.org By attaching a fatty acid chain (an ester) to the steroid molecule, its solubility in oil is increased and its water solubility is decreased. wikipedia.org This modification allows the compound to form a depot in muscle tissue when injected, from which it is slowly released into the bloodstream, thereby extending its duration of action. wikipedia.org The principle was first reported in 1932 with estrone (B1671321) benzoate (B1203000) and applied to androgens shortly thereafter. wikipedia.org The length of the fatty acid chain was found to correlate with the half-life; longer chains generally result in a longer duration of action. wikipedia.orgmdpi.com This strategy led to the synthesis of hundreds of steroid esters, primarily of androgens, by the late 1950s. wikipedia.org

Evolution of Dihydrotestosterone (B1667394) Analogue Studies

Dihydrotestosterone (DHT) is a metabolite of testosterone, converted by the enzyme 5α-reductase. nih.govkarger.com It is a more potent androgen than testosterone, binding with higher affinity to the androgen receptor. nih.govkarger.com A critical distinction of DHT is that, unlike testosterone, it cannot be converted by the enzyme aromatase into estrogen. oup.comwikipedia.org This non-aromatizable property made DHT and its analogues subjects of significant research interest, particularly for investigating androgen-specific effects without the confounding influence of estrogenic activity. nih.govoup.com

The development of a long-acting, injectable form of DHT was a logical progression in this research field. oup.com While DHT itself could be studied, a preparation with sustained action was needed for more convenient and stable research applications. oup.comoup.com This led to the synthesis of various DHT esters, including Dihydrotestosterone heptanoate (B1214049). oup.comnih.gov DHTH was specifically created as a seven-carbon fatty acid ester of DHT to serve as a useful derivative for research, providing prompt, predictable, and sustained increases in DHT levels after administration. oup.comnih.gov Studies involving DHTH have been instrumental in exploring the distinct roles of androgens in physiological processes, such as the negative feedback regulation of pituitary gonadotropins. oup.comnih.gov

Current Research Paradigms for Androgen Esters

Contemporary research on androgen esters like Dihydrotestosterone heptanoate employs advanced analytical techniques and focuses on nuanced aspects of androgen pharmacology. Modern methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for accurately quantifying hormone levels and their metabolites in biological samples. oup.comresearchgate.net

A significant area of current investigation is the pharmacokinetics of these compounds and the potential for ex vivo conversion in blood samples, which can lead to inaccurate measurements. researchgate.net Research has shown that the type of blood collection tube and sample handling can affect the measured levels of the active androgen, as esterase enzymes in the blood can hydrolyze the ester prodrug after the sample is drawn. researchgate.net

Furthermore, research paradigms have expanded to investigate complex metabolic pathways. For instance, studies in the context of castration-resistant prostate cancer (CRPC) have revealed that DHT can be synthesized through alternative pathways that bypass testosterone, with enzymes like SRD5A1 playing a dominant role. pnas.org This challenges the traditional view of androgen synthesis and has implications for the development of new therapeutic strategies. pnas.org The use of specific androgen esters like DHTH in research helps to probe these pathways and understand the direct effects of non-aromatizable androgens in various physiological and pathological states. oup.comnih.gov

Research Findings on this compound

Chemical Properties and Synthesis

This compound is a colorless crystalline solid with the molecular formula C₂₆H₄₂O₃ and a molecular weight of approximately 402.6 g/mol . chemicalbook.comnih.gov Research literature reports its melting point to be in the range of 92.2-94.4°C. oup.comevitachem.com

The synthesis of DHTH involves the direct esterification of the 17β-hydroxyl group of dihydrotestosterone. vulcanchem.comoup.com A common laboratory synthesis method is detailed below:

| Reagents & Conditions | Description |

| Starting Material | 5α-Androstan-17β-ol-3-one (Dihydrotestosterone) |

| Acylating Agent | Heptanoic anhydride (B1165640) or Heptanoyl chloride |

| Catalyst | 4-dimethylaminopyridine (B28879) (DMAP) |

| Solvent | Dichloromethane (B109758) |

| Process | The reagents are stirred at room temperature, followed by washing, drying, and evaporation of the solvent. google.comoup.comoup.com The final product is often purified by recrystallization from an acetone-water mixture. oup.com |

| Yield | The reported yield for this synthesis process is approximately 82%. oup.comevitachem.com |

Pharmacokinetics and Receptor Binding

Pharmacokinetic studies have been conducted to determine the behavior of DHTH after administration. Following a single intramuscular injection, plasma DHT levels rise significantly within 24 hours, reaching a peak during the first week. oup.comnih.gov These elevated levels are sustained before gradually declining to baseline over a period of 4 to 6 weeks. oup.comnih.gov It is estimated that approximately 43-55% of the administered this compound is converted to active DHT over this 4-6 week period. oup.comnih.gov

Receptor binding assays have provided insight into the mechanism of action of DHTH. Key findings include:

Androgen Receptor: The affinity of the intact this compound ester for the human androgen receptor is significantly lower—reportedly 100 times less—than that of unesterified DHT. oup.comnih.gov This supports the understanding that DHTH functions as a prodrug, with its biological activity primarily derived from the DHT that is released after the ester bond is cleaved by enzymes in the body. google.comnih.gov

Estrogen Receptor: Research has demonstrated that neither DHT nor its heptanoate ester shows any significant binding affinity for the estrogen receptor in breast tissue. oup.comnih.gov This is consistent with DHT being a non-aromatizable androgen. oup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYHAKNCTGGYOK-LVYWIKMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955358 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33776-88-4 | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033776884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrotestosterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANOLONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAQ3N36A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Dihydrotestosterone Heptanoate

Precursor Selection and Chemical Pathways

The primary precursor for the synthesis of Dihydrotestosterone (B1667394) Heptanoate (B1214049) is Dihydrotestosterone (DHT), also known chemically as 5α-Androstan-17β-ol-3-one. oup.comgoogle.com DHT is a potent androgen that is naturally produced in the body through the 5α-reduction of testosterone (B1683101). oup.comnih.gov In a laboratory or industrial setting, purified DHT serves as the direct starting material for the synthesis. oup.com

The chemical pathway to produce Dihydrotestosterone Heptanoate is a direct esterification reaction. vulcanchem.com This process involves creating an ester bond at the 17β-hydroxyl group of the DHT molecule. vulcanchem.com The attached seven-carbon heptanoate ester chain modifies the compound's properties, creating a prodrug that is relatively inactive until the ester bond is cleaved in vivo by natural enzymes called esterases. vulcanchem.com This hydrolysis releases free, active Dihydrotestosterone and heptanoic acid. evitachem.comgoogle.com

While DHT is the immediate precursor, its own synthesis can occur in the body through various pathways, including the conversion from testosterone in tissues like the prostate and skin, or via "backdoor pathways" from other adrenal precursors. nih.gov For the chemical synthesis of the heptanoate ester, however, commercially available, high-purity DHT is the selected starting point. oup.com

Esterification Methodologies for Heptanoate Analogues

The synthesis of this compound is achieved through a direct esterification reaction. vulcanchem.com This methodology involves the reaction of Dihydrotestosterone with a heptanoylating agent, typically heptanoic anhydride (B1165640), in the presence of a catalyst. oup.comevitachem.com The most commonly cited catalyst for this reaction is 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the nucleophilic attack of the 17β-hydroxyl group on DHT onto the carbonyl carbon of the heptanoic anhydride. vulcanchem.comgoogle.com

The reaction is typically carried out in a suitable organic solvent, with dichloromethane (B109758) being a frequent choice. google.comevitachem.com The mixture is stirred at room temperature for an extended period, often around 18 hours, to allow the reaction to proceed to completion. oup.com Research has indicated that using a molar ratio of at least 2:1 of heptanoic anhydride to Dihydrotestosterone is optimal for the reaction. google.com This process has been shown to achieve a high yield, reportedly around 82%. oup.com

Purification and Characterization Techniques in Synthetic Research

Following the esterification reaction, a multi-step purification process is essential to isolate the this compound and remove unreacted starting materials, catalysts, and byproducts. oup.comgoogle.com The crude reaction product is first subjected to a series of washes. It is washed with an alkaline solution, such as 1N sodium hydroxide, to remove acidic impurities like excess heptanoic anhydride. oup.com This is followed by a wash with an acidic solution, like 1N hydrochloric acid, to remove the basic DMAP catalyst, and finally with water. oup.comevitachem.com

After the washing steps, the organic layer containing the product is dried using an agent like anhydrous magnesium sulfate, and the solvent is evaporated to yield a colorless crystalline solid. oup.comevitachem.com For further purification, this solid is often recrystallized from a solvent system such as acetone-water. oup.comgoogle.com In addition to recrystallization, preparative high-pressure liquid chromatography (HPLC) on a silica (B1680970) column is another technique used to achieve high purity. google.com General steroid purification methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are also widely used in the processing of complex biological samples and can be applied in synthetic workflows. rsc.orgnih.govbritannica.com

Once purified, the compound must be rigorously characterized to confirm its structure and identity. A combination of physical and spectroscopic methods is employed for this purpose. oup.comgoogle.com

Common Characterization Techniques:

Melting Point: Determination of the melting point is a fundamental test of purity. The reported melting point for this compound is 92.2-94.4 °C. oup.comgoogle.com

Infrared (IR) Spectrophotometry: IR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of the ester carbonyl group and the steroid backbone. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of the molecule, including the connectivity of atoms, which is crucial for confirming that the heptanoate group is attached at the correct position (17β). oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates the compound and provides its mass-to-charge ratio and fragmentation pattern, which serves as a molecular fingerprint to confirm its identity and molecular weight. oup.comgoogle.com More advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) are also used for the sensitive detection and quantification of steroids. nih.gov

Synthesis of Labeled this compound Analogues for Research

For research purposes, particularly in metabolic studies, receptor binding assays, and diagnostic imaging, isotopically labeled versions of this compound are required. The synthesis of these analogues follows the same fundamental esterification pathway but begins with a labeled Dihydrotestosterone precursor. nih.govclearsynth.com Labeling can be done using either radioactive isotopes (radiolabeling) or stable, non-radioactive isotopes.

Radiolabeling: Radiolabeled analogues are critical for noninvasive imaging techniques like Positron Emission Tomography (PET). ucla.edu For instance, 16β-¹⁸F-Fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT) is a PET imaging probe used to detect androgen receptor expression in cancers. ucla.eduunimelb.edu.au Its synthesis involves reacting a triflate precursor of DHT with a fluorine-18 (B77423) source. mdpi.com This complex, multi-step synthesis has been successfully automated to produce doses for clinical research. ucla.eduunimelb.edu.au While the direct synthesis of radiolabeled this compound is not extensively documented, the established strategy would involve first synthesizing the radiolabeled DHT core (e.g., [¹⁸F]FDHT) and subsequently performing the esterification with heptanoic anhydride. Other radioisotopes, such as Bromine-80m, have also been explored for creating radiolabeled DHT derivatives for potential therapeutic applications. snmjournals.org

Stable Isotope Labeling: Stable isotope labeling, most commonly with deuterium (B1214612) (a heavy isotope of hydrogen), is a valuable tool in research. clearsynth.com Deuterium-labeled compounds are used to trace the metabolic fate of drugs and serve as ideal internal standards for quantitative analysis by mass spectrometry, as they are chemically identical to the unlabeled compound but have a different mass. clearsynth.com The synthesis of deuterium-labeled steroids has been well-described. For example, deuterium-labeled methyltestosterone (B1676486) has been prepared using a Grignard reaction with deuterium-labeled methyl magnesium iodide. nih.gov A similar chemical strategy could be employed to create a deuterium-labeled Dihydrotestosterone precursor. This labeled precursor would then undergo the standard esterification reaction with heptanoic anhydride to yield deuterium-labeled this compound for use in advanced research applications. nih.govclearsynth.com

Pharmacokinetic and Metabolic Research of Dihydrotestosterone Heptanoate

Prodrug Conversion and Active Principle Identification

Dihydrotestosterone (B1667394) heptanoate (B1214049) itself is considered a prodrug, meaning it is largely inactive until it is chemically altered within the body. vulcanchem.comgoogle.com Research, including receptor binding and pharmacokinetic studies, has identified the unesterified, or free, DHT as the active principle responsible for the compound's androgenic effects. nih.govoup.com Dihydrotestosterone heptanoate exhibits a significantly lower affinity for the human androgen receptor, about 100 times less than that of DHT. nih.govoup.com It also shows no significant binding to the estrogen receptor. nih.govoup.com

The conversion of this compound to active DHT occurs through hydrolysis. vulcanchem.comevitachem.com This chemical reaction is catalyzed by enzymes in the body known as esterases, which are present in various tissues. vulcanchem.comevitachem.com These enzymes cleave the ester bond connecting the heptanoate group to the dihydrotestosterone molecule. vulcanchem.com This process releases free dihydrotestosterone and heptanoic acid. google.comevitachem.com The enhanced lipophilicity of the heptanoate ester allows for its sustained release following intramuscular administration. vulcanchem.com

Pharmacokinetic studies have provided quantitative estimates of the conversion of this compound to dihydrotestosterone. Following a single intramuscular injection, plasma levels of DHT show a marked increase within 24 hours, reaching a peak during the first week. nih.govoup.com These elevated levels are sustained before gradually declining to baseline over a period of 4 to 6 weeks. nih.govvulcanchem.comoup.com It is estimated that approximately 43-55% of the administered this compound is converted to active DHT within this 4 to 6-week timeframe. nih.govvulcanchem.comoup.com

| Time Post-Injection | Event | Reference |

| 24 hours | Marked increase in plasma DHT levels | nih.govoup.com |

| First week | Peak plasma DHT levels observed | nih.govoup.com |

| 4-6 weeks | Plasma DHT levels return to baseline | nih.govvulcanchem.comoup.com |

| 4-6 weeks | Estimated 43-55% conversion to DHT | nih.govvulcanchem.comoup.com |

Disposition and Clearance Pathways of this compound and its Metabolites

Once dihydrotestosterone is released, its disposition and clearance, along with its metabolites, follow established pathways for androgenic steroids. DHT formed in peripheral tissues undergoes extensive metabolism before its metabolites enter circulation. nih.gov The elimination of these metabolites occurs primarily through urine and, to a lesser extent, feces. vulcanchem.comwikipedia.org The metabolism of DHT is a critical step in regulating its intracellular concentrations and preventing excessive androgenic action. nih.gov Skin is a major site of peripheral DHT metabolism to 3α-androstanediol, while intravenously administered DHT results in higher concentrations of 3α-androstanediol-glucuronide. nih.gov

Enzymatic Biotransformation of Dihydrotestosterone and its Esters

The biotransformation of dihydrotestosterone is a multi-step enzymatic process primarily occurring in the liver, but also in other tissues like the skin and androgen-sensitive tissues. nih.govoup.com This process involves both inactivating the potent androgen and preparing it for excretion.

A key family of enzymes in DHT metabolism is the hydroxysteroid dehydrogenases (HSDs). nih.govoup.com Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) are responsible for the initial inactivation of DHT. nih.govoup.com

These enzymes reduce the 3-keto group of DHT, converting it into less active metabolites:

3α-HSD converts DHT to 5α-androstane-3α,17β-diol (3α-androstanediol). oup.com

3β-HSD converts DHT to 5α-androstane-3β,17β-diol (3β-androstanediol). wikipedia.orgoup.com

In the human liver, 3α-HSD activity is significantly higher than 3β-HSD activity, suggesting that the reduction to 3α-androstanediol is the major pathway. oup.comoup.com These reactions are reversible, and the balance between the oxidative and reductive activities of these enzymes plays a crucial role in determining the tissue's exposure to active DHT. oup.com

| Enzyme | Action | Primary Metabolite | Reference |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduces DHT | 5α-androstane-3α,17β-diol | oup.com |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduces DHT | 5α-androstane-3β,17β-diol | wikipedia.orgoup.com |

Following the initial metabolism by HSDs, the resulting androstanediols, as well as any remaining DHT, undergo conjugation reactions. nih.gov This is a major pathway for their elimination. nih.govaopwiki.org The primary conjugation process is glucuronidation, catalyzed by UDP-glucuronyltransferase (UGT) enzymes. nih.govoup.com UGTs, particularly the UGT2B subfamily (including UGT2B7, UGT2B15, and UGT2B17), are highly effective at conjugating androgens and their metabolites. nih.gov This conjugation increases the water solubility of the steroids, facilitating their excretion in the urine. wikipedia.org A smaller fraction may also be sulfated. The conjugated metabolites, such as androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide, are then released into circulation and eliminated by the kidneys. wikipedia.orgwikipedia.org

Molecular and Cellular Mechanisms of Action of Dihydrotestosterone Heptanoate

Androgen Receptor Binding Kinetics and Affinity

The androgenic effects of Dihydrotestosterone (B1667394) heptanoate (B1214049) are realized once it is metabolized to Dihydrotestosterone, which then binds to and activates androgen receptors (AR). evitachem.com The binding characteristics of DHT to the AR are distinct and central to its potency as an androgen.

As an esterified prodrug, Dihydrotestosterone heptanoate itself has a significantly lower affinity for the human androgen receptor compared to its active metabolite, Dihydrotestosterone. Research indicates that the binding affinity of DHT-hp for the human androgen receptor is approximately 100 times less than that of unesterified DHT. nih.gov This low affinity underscores the compound's role as a delivery vehicle rather than a direct-acting androgen. The active principle is the unesterified DHT that is released following in vivo hydrolysis. nih.govgoogle.comgoogle.com

Once liberated, DHT demonstrates a high affinity for the androgen receptor, which is notably greater than that of Testosterone (B1683101). DHT's affinity for the AR is reported to be approximately 2 to 4 times higher than that of Testosterone. vulcanchem.comnih.gov Furthermore, DHT exhibits a slower rate of dissociation from the androgen receptor, about three times slower than Testosterone, which contributes to its enhanced potency. nih.gov This strong and sustained binding amplifies the androgenic signal in target tissues. tdl.org

Table 1: Comparative Androgen Receptor (AR) Binding Affinity

| Compound | Relative Binding Affinity to Human AR | Key Characteristics |

|---|---|---|

| This compound (DHT-hp) | Very Low (approx. 100x less than DHT) nih.gov | Prodrug; requires in vivo hydrolysis to become active. vulcanchem.comnih.gov |

| Dihydrotestosterone (DHT) | High google.comgoogle.com | The primary active androgenic metabolite. nih.gov Binds with 2-4x higher affinity than Testosterone. vulcanchem.comnih.gov |

| Testosterone (T) | Moderate | Serves as a precursor to the more potent DHT in many tissues. oup.com |

The binding of an androgen to the androgen receptor is a critical step that influences the receptor's stability and initiates its activation. The binding of ligands like Dihydrotestosterone stabilizes the androgen receptor, protecting it from rapid degradation. nih.gov Upon binding DHT, the receptor complex undergoes a conformational change, which is crucial for its subsequent activation and translocation from the cytoplasm to the nucleus. evitachem.com

The DHT-receptor complex is considered more efficient at activating gene transcription than the Testosterone-receptor complex. tdl.org Once inside the nucleus, the activated receptor complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of androgen-responsive genes. evitachem.comtdl.org This process ultimately mediates the androgenic effects associated with the compound, such as those related to male sexual differentiation and muscle growth. evitachem.com

Interaction with Other Steroid Receptors

The selectivity of a steroid for its target receptor is a key determinant of its physiological and potential therapeutic profile.

This compound and its active metabolite, Dihydrotestosterone, are characterized by their high selectivity for the androgen receptor and a notable lack of affinity for the estrogen receptor (ER). Studies have demonstrated that DHT-hp does not bind readily to the human estrogen receptor. nih.govgoogle.comgoogle.com Similarly, DHT is considered a pure androgen because it cannot be converted into estrogens by the enzyme aromatase, a key distinction from Testosterone. vulcanchem.comoup.comwikipedia.org

While DHT itself does not bind to the ER, some of its metabolites, namely 3α-androstanediol and 3β-androstanediol, have been identified as agonists of the estrogen receptor beta (ERβ). wikipedia.org Additionally, in specific experimental contexts, such as with breast cancer cell lines, some androgens have been shown to interact with the estrogen receptor and inhibit estrogen-dependent processes. google.com However, the primary mechanism of DHT action is overwhelmingly mediated via the androgen receptor.

Impact on Endogenous Androgen and Gonadotropin Regulation

The administration of exogenous androgens like this compound has a significant impact on the body's natural hormonal balance through negative feedback mechanisms.

This compound administration leads to a potent suppression of the hypothalamic-pituitary-testicular (HPT) axis. google.com Following its injection and subsequent conversion to DHT, the resulting elevated plasma DHT levels exert a strong negative feedback effect on the pituitary gland. nih.gov This leads to a marked decrease in the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govgoogle.comvulcanchem.com

The suppression of LH, in turn, leads to a reduction in the testes' production of endogenous Testosterone. nih.gov Studies have shown that plasma levels of Testosterone, Estradiol, LH, and FSH all decrease within days of a DHT-hp injection. nih.govoup.com Furthermore, chronic administration has been shown to diminish the LH and FSH response to gonadotropin-releasing hormone (GnRH), indicating a direct suppressive effect at the pituitary level. nih.gov This suppression of gonadotropins is believed to occur via an androgen-dependent mechanism, as neither DHT-hp nor DHT binds to the estrogen receptor to mediate these effects. nih.govgoogle.com

Table 2: Effect of this compound on HPT Axis Hormones

| Hormone | Effect of DHT-hp Administration | Mechanism |

|---|---|---|

| Luteinizing Hormone (LH) | Suppression nih.govgoogle.com | Negative feedback on the pituitary gland from elevated DHT levels. nih.gov |

| Follicle-Stimulating Hormone (FSH) | Suppression nih.govgoogle.com | Negative feedback on the pituitary gland from elevated DHT levels. nih.gov |

| Endogenous Testosterone | Suppression nih.gov | Reduced LH stimulation of the testes. nih.gov |

| Estradiol | Suppression nih.govgoogle.com | Reduced availability of the precursor, Testosterone, for aromatization. nih.gov |

Androgen-Dependent Suppression of Gonadotropins

This compound functions as a prodrug, which, upon administration, is hydrolyzed by esterases in the body to release the active androgen, dihydrotestosterone (DHT). vulcanchem.comnih.gov The released DHT exerts a significant suppressive effect on the hypothalamic-pituitary-gonadal (HPG) axis. vulcanchem.com Research involving the administration of this compound has demonstrated that it leads to a marked decrease in plasma levels of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). vulcanchem.comnih.gov This suppression is initiated within a few days of administration, reaches its maximum effect during the second week, and levels typically return to baseline after four to six weeks. vulcanchem.comnih.gov

The mechanism for this gonadotropin suppression is androgen-dependent. nih.gov DHT is a non-aromatizable androgen, meaning it cannot be converted into estrogenic compounds. nih.govwikipedia.org Studies have shown that neither DHT nor its heptanoate ester binds significantly to the estrogen receptor. nih.gov Therefore, the inhibitory effects on LH and FSH secretion are mediated directly through the androgen receptor (AR). nih.govjci.org DHT acts at the levels of both the hypothalamus and the pituitary gland. oup.com In the pituitary, DHT can disrupt the responsiveness of gonadotrope cells to Gonadotropin-Releasing Hormone (GnRH), thereby reducing LH secretion. jci.orgoup.com This is a direct effect, as demonstrated in studies where DHT treatment of pituitary cultures decreased LH secretion in response to GnRH stimulation. jci.org Evidence suggests that androgens can suppress the gene expression of gonadotropins and the GnRH receptor. scispace.com The inhibitory action of androgens on LH pulse secretion is a key aspect of this negative feedback loop. oup.com Studies using DHT have confirmed that androgen receptor signaling is sufficient to cause this inhibition of the neuroendocrine reproductive axis. scispace.comoup.com

Cellular Signaling Cascades

Effects on Nitric Oxide Synthesis and Endothelial Function

Dihydrotestosterone has been shown to modulate vascular function through its effects on endothelial cells. A key mechanism is the stimulation of nitric oxide (NO) synthesis. nih.govconicet.gov.ar Research has demonstrated that physiological concentrations of androgens, including DHT, can rapidly increase the production of NO in endothelial cells. nih.govconicet.gov.ar This effect is mediated through the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov

The signaling pathway for this action involves the androgen receptor. conicet.gov.ar The stimulatory effect of testosterone on NO production is partially dependent on its conversion to DHT and can be blocked by androgen receptor antagonists like flutamide. conicet.gov.ar This indicates a direct role for DHT in activating AR-dependent pathways that lead to enhanced eNOS activity and NO release. Increased NO production is a critical factor in endothelial function, primarily through its role in vasodilation. oup.com Flow-mediated dilatation, a measure of endothelial health, relies on the release of nitric oxide from the endothelium. oup.com

Modulation of Energy Metabolism and Lipid Utilization Pathways

Dihydrotestosterone influences energy and lipid metabolism, particularly within adipose tissue. nih.govresearchgate.net It has been shown to modulate several biochemical pathways involved in lipid synthesis and utilization. nih.govresearchgate.net In adipocytes, DHT can inhibit pathways associated with lipid synthesis while promoting transcripts linked to the apoptosis (programmed cell death) of these fat cells. nih.gov

A study involving the administration of this compound to adolescent boys with delayed puberty resulted in a decrease in the percentage of body fat and an increase in fat-free mass after four months of treatment. oup.com However, in this specific study, total body lipolysis (the breakdown of fats) did not change significantly. oup.com Other research indicates that DHT has a more pronounced effect on body composition at supraphysiological levels, modestly decreasing fat mass and increasing lean mass. nih.gov In human sebocytes, the combination of testosterone (the precursor to DHT) and the peroxisome proliferator-activated receptor (PPAR) ligand linoleic acid demonstrated a synergistic effect on the synthesis of sebaceous lipids, a process that was dependent on the 5α-reduction to DHT. researchgate.net

| Cellular Process | Effect of Dihydrotestosterone (DHT) | Mediating Pathway/Receptor | Key Findings |

|---|---|---|---|

| Gonadotropin Secretion | Suppression of LH and FSH | Androgen Receptor (AR) | DHT acts on the hypothalamus and pituitary to inhibit GnRH-mediated gonadotropin release. vulcanchem.comnih.govjci.org |

| Nitric Oxide Synthesis | Increased production | Androgen Receptor (AR), eNOS phosphorylation | DHT stimulates eNOS in endothelial cells, leading to increased NO, a key vasodilator. nih.govconicet.gov.ar |

| Lipid Metabolism | Inhibition of lipid synthesis, promotion of lipid utilization | Androgen Receptor (AR) | DHT can decrease fat mass by modulating biochemical pathways in adipose tissue. nih.govresearchgate.net |

| Body Composition | Decreased fat mass, increased lean mass | Androgen Receptor (AR) | Administration of DHT heptanoate has been shown to reduce body fat percentage. nih.govoup.com |

Dihydrotestosterone Biosynthesis Pathways Relevant to this compound Research

Understanding the endogenous synthesis of dihydrotestosterone provides essential context for the study of exogenously administered forms like this compound. There are two primary routes for its formation: the canonical pathway and the alternative "backdoor" pathways.

Canonical 5α-Reduction of Testosterone

The canonical, or classical, pathway is the major route for DHT production in most androgen target tissues. wikipedia.orgaacrjournals.org This pathway begins with cholesterol and proceeds through several intermediates to produce testosterone. The final and irreversible step is the conversion of testosterone to the more potent dihydrotestosterone. aacrjournals.org This conversion is catalyzed by the enzyme steroid 5α-reductase (SRD5A). wikipedia.orgaacrjournals.org There are different isoenzymes of 5α-reductase that are expressed in various tissues, including the prostate gland, skin, and hair follicles, where DHT exerts its primary effects. wikipedia.orgwikipedia.org In this pathway, 5α-reduction is the terminal step that activates testosterone to its most potent form. wikipedia.org

Alternative ("Backdoor") Androgen Pathways to Dihydrotestosterone

In addition to the canonical route, DHT can be synthesized via alternative pathways that bypass testosterone as an intermediate. wikipedia.orgresearchgate.net These routes are collectively known as "backdoor" pathways. The process typically starts with earlier steroid precursors, such as progesterone (B1679170) or 17α-hydroxyprogesterone (17OHP). aacrjournals.orgwikipedia.org A key feature that distinguishes the backdoor pathway from the classical pathway is the timing of the 5α-reduction step. wikipedia.org In the backdoor pathway, 5α-reductase acts on C21 steroids (pregnanes) like progesterone or 17OHP near the beginning of the synthetic cascade. wikipedia.org This is in stark contrast to the canonical pathway, where 5α-reduction is the final step acting on testosterone. wikipedia.org Following the initial 5α-reduction, a series of subsequent enzymatic reactions eventually leads to the formation of DHT. wikipedia.org These alternative pathways are physiologically significant, particularly during early male sexual development, where they contribute to the masculinization of the external genitalia. nih.govbioscientifica.com

Advanced Analytical Methodologies for Dihydrotestosterone Heptanoate Research

Chromatographic and Spectrometric Techniques for Quantitation

The accurate quantification of dihydrotestosterone (B1667394) heptanoate (B1214049) and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and metabolic fate. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose, offering high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

GC-MS has long been a cornerstone in the analysis of steroids, including androgens and their esters. mdpi.comnih.gov This technique is particularly valuable for comprehensive steroid profiling in various biological samples. mdpi.comeco-vector.com For the analysis of dihydrotestosterone heptanoate and its metabolites, GC-MS typically involves a multi-step process that includes extraction, enzymatic hydrolysis (to cleave conjugates), and derivatization to increase the volatility and thermal stability of the analytes for gas chromatographic separation. mdpi.comnih.gov

The primary advantage of GC-MS lies in its high chromatographic resolution, which allows for the separation of complex mixtures of steroids, including isomers. mdpi.com Following separation, the mass spectrometer provides detailed structural information based on the fragmentation patterns of the molecules upon electron ionization, enabling unambiguous identification. wiley.com In the context of this compound research, GC-MS has been utilized to monitor changes in the urinary steroid profile following its administration. dshs-koeln.de This includes the quantification of DHT and its main metabolite, 5α-androstane-3α,17β-diol (5α-Adiol). dshs-koeln.de

Challenges in GC-MS analysis include the extensive sample preparation required and the potential for thermal degradation of some steroid esters during analysis. nih.gov However, its robustness and the wealth of established protocols make it an indispensable tool for steroidomics. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Precision Quantification

LC-MS/MS has emerged as the preferred method for the quantification of steroid hormones, including dihydrotestosterone and its esters, in clinical and research settings. nih.govnih.gov This technique offers several advantages over GC-MS, including simpler sample preparation, higher throughput, and the ability to analyze thermally labile and less volatile compounds without derivatization. nih.govdiva-portal.org

In LC-MS/MS analysis, the sample is first subjected to liquid chromatography to separate the analytes of interest. The separated compounds are then introduced into a tandem mass spectrometer, which consists of two mass analyzers in series. This setup allows for highly selective detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. medpace.com This high specificity minimizes interference from the complex biological matrix, leading to accurate and precise quantification, even at very low concentrations. nih.govresearchgate.net

Several LC-MS/MS methods have been developed and validated for the simultaneous measurement of testosterone (B1683101) and dihydrotestosterone in various biological fluids like serum and plasma. medpace.comfarmaciajournal.comnih.govmedrxiv.org These methods often involve a straightforward liquid-liquid or solid-phase extraction step prior to analysis. medpace.commedrxiv.org The high sensitivity of modern LC-MS/MS instruments allows for the detection of DHT at picogram per milliliter levels. nih.govmsacl.org

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | Extensive (hydrolysis, derivatization) mdpi.comnih.gov | Simpler (extraction) medpace.commedrxiv.org |

| Throughput | Lower nih.gov | Higher nih.gov |

| Analyte Stability | Potential for thermal degradation nih.gov | Suitable for thermally labile compounds diva-portal.org |

| Sensitivity | High | Very high nih.govmsacl.org |

| Specificity | High mdpi.com | Very high (due to MRM) nih.govresearchgate.net |

| Primary Application | Comprehensive steroid profiling mdpi.comeco-vector.com | High-precision quantification nih.govnih.gov |

Immunoassays in this compound Research

Immunoassays are widely used for the detection and quantification of hormones due to their high sensitivity and amenability to high-throughput screening. nih.govoup.com These assays rely on the specific binding of an antibody to the target antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For dihydrotestosterone, competitive ELISA kits are commercially available. immusmol.comthermofisher.combiovendor.com In a competitive ELISA for DHT, a known amount of labeled DHT competes with the DHT in the sample for binding to a limited number of anti-DHT antibody sites. The amount of labeled DHT bound is inversely proportional to the concentration of DHT in the sample. The signal is typically generated by an enzyme-substrate reaction, and the resulting color change is measured. thermofisher.com

The development and validation of an ELISA involve several critical steps, including the production of specific antibodies, optimization of assay conditions, and assessment of performance characteristics such as sensitivity, specificity, precision, and accuracy. thermofisher.comnih.gov While ELISA is a convenient and rapid method, it can be susceptible to cross-reactivity with other structurally similar steroids, which may lead to an overestimation of the analyte concentration. nih.gov Therefore, results from ELISA, especially at low concentrations, are often confirmed by mass spectrometric methods. nih.gov

| ELISA Kit Parameter | Immusmol DHT ELISA Kit immusmol.com | Invitrogen DHT Competitive ELISA Kit thermofisher.com | BioVendor Dihydrotestosterone ELISA biovendor.com | | --- | --- | --- | | Sample Type | Human Serum | Serum, Plasma | Serum | | Assay Range | Not specified | 39.06-2,500 pg/mL | 25–2500 pg/ml | | Analytical Sensitivity | Not specified | 23.44 pg/mL | 17 pg/ml | | Intra-assay CV | Not specified | <10% | 6.9% | | Inter-assay CV | Not specified | <10% | 8.5% |

Radioimmunoassay (RIA) Applications

Radioimmunoassay (RIA) is another immunological technique that was historically a primary method for measuring hormone levels. oup.comoup.com Similar to ELISA, RIA is a competitive binding assay, but it utilizes a radiolabeled antigen (e.g., with ¹²⁵I) instead of an enzyme-linked one. oup.comnih.gov The amount of radioactivity measured is inversely related to the concentration of the unlabeled antigen in the sample.

RIA has been used to determine the excretion rates of DHT and its metabolites in urine following the administration of this compound. kcl.ac.uk It has also been applied to measure plasma testosterone levels during androgen therapy with long-acting testosterone esters. endocrinolrespract.org However, due to the requirement for radioactive materials and the associated safety and disposal concerns, RIA has been largely superseded by non-radioactive methods like ELISA and, more definitively, by mass spectrometry-based techniques which offer greater specificity. nih.govoup.com Older studies using RIA have been shown to yield higher values for testosterone and DHT compared to LC-MS/MS, particularly at lower hormone concentrations. nih.gov

Structural Characterization of this compound Derivatives

The synthesis of this compound and its derivatives requires rigorous structural characterization to confirm the identity, purity, and stereochemistry of the final compound. A combination of spectroscopic and analytical techniques is employed for this purpose. The synthesis of this compound itself has been documented, with its structure confirmed by methods including infrared spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectroscopy (GC-MS). google.com

The characterization of closely related derivatives provides insight into the methodologies used. For example, the crystal structure of drostanolone (B1670957) enanthate (2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate), a synthetic derivative of dihydrotestosterone, was elucidated using single-crystal X-ray diffraction. mdpi.comresearchgate.net This analysis revealed that the compound crystallizes in the monoclinic P21 space group. mdpi.com The configurational analysis showed that the six-membered A, B, and C rings of the steroid backbone adopt a chair geometry, while the five-membered D ring is in an envelope conformation, which is typical for such steroid structures. mdpi.com

In addition to X-ray diffraction, other techniques are vital. Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups. In drostanolone enanthate, sharp bands corresponding to the two carbonyl (C=O) functional groups (one in the A-ring and one in the ester) were identified at 1735 and 1708 cm⁻¹. mdpi.com Thermal analysis (DTA/TGA) can be used to determine the melting point and thermal stability of the compound. researchgate.net These comprehensive analytical approaches are essential for verifying the structure of newly synthesized androgen esters and ensuring their quality for research purposes. mdpi.combenthamdirect.com

Table 3: Crystallographic Data for Drostanolone Enanthate (A Dihydrotestosterone Derivative)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₇H₄₄O₃ | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁ | mdpi.com |

| Ring A, B, C Conformation | Chair | mdpi.com |

| Ring D Conformation | Envelope | mdpi.com |

| FT-IR Carbonyl Bands (C=O) | 1735 cm⁻¹, 1708 cm⁻¹ | mdpi.com |

Preclinical Research Models for Dihydrotestosterone Heptanoate Studies

In Vitro Cellular Systems

In vitro models are crucial for dissecting the molecular and cellular mechanisms of androgen action in a controlled environment. For Dihydrotestosterone (B1667394) heptanoate (B1214049), these systems would primarily be used to study the effects of sustained DHT exposure, as the ester itself is unlikely to be active before hydrolysis.

Human Sebocyte Cultures for Androgen Metabolism and Lipid Regulation Studies

Human sebocyte cultures are a valuable tool for investigating the influence of androgens on sebaceous gland function, which is relevant to conditions like acne and seborrhea. Cultured human sebocytes retain key characteristics of their in vivo counterparts and are known to metabolize androgens.

Detailed Research Findings: Studies using human sebocyte cultures have demonstrated that these cells express type 1 5α-reductase, the enzyme that converts testosterone (B1683101) to DHT. Consequently, these cultures actively metabolize testosterone into various androgens, including androstenedione, 5α-androstanedione, and DHT itself. The produced DHT is further metabolized into compounds like androsterone (B159326) and 5α-androstanediol. This metabolic activity makes sebocyte cultures an ideal model to study the local effects of androgens on the skin.

In the context of Dihydrotestosterone heptanoate, research would likely focus on how a continuous and stable supply of DHT influences sebocyte proliferation and lipid production. It is hypothesized that sustained activation of the androgen receptor by DHT would modulate genes involved in cell growth and lipogenesis.

Table 1: Androgen Metabolism in Human Sebocyte Cultures

| Precursor Androgen | Key Metabolites Identified in Sebocyte Cultures |

|---|---|

| Testosterone | Androstenedione, 5α-Androstanedione, Dihydrotestosterone (DHT), Androsterone, 5α-Androstanediol |

| Dihydrotestosterone (DHT) | Androsterone, 5α-Androstanediol |

Endothelial Cell Models for Vascular Effects

The vascular endothelium is a key site of androgen action, and endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to study these effects. Androgens can influence endothelial cell proliferation, migration, and the production of vasoactive substances.

Detailed Research Findings: Research has shown that endothelial cells express functional androgen receptors. Dihydrotestosterone has been found to promote the proliferation and viability of endothelial progenitor cells and enhance the formation of capillary-like structures in vitro. These effects are mediated through the androgen receptor and involve the regulation of genes associated with angiogenesis and cell migration. For instance, DHT can potentiate the effects of Vascular Endothelial Growth Factor (VEGF) by enhancing the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key signaling molecules in angiogenesis.

Studies involving this compound in endothelial cell models would aim to understand the consequences of long-term, stable androgen receptor activation on vascular homeostasis and angiogenesis.

Table 2: Effects of Dihydrotestosterone on Endothelial Cell Function

| Parameter | Observed Effect of DHT |

|---|---|

| Cell Proliferation | Increased |

| Angiogenesis (Capillary-like structure formation) | Enhanced |

| VEGF-stimulated Akt phosphorylation | Potentiated |

| VEGF-stimulated eNOS phosphorylation | Potentiated |

Prostatic Cell Lines for Androgen Sensitivity Research

Prostatic cell lines are fundamental to understanding the role of androgens in both normal prostate physiology and the progression of prostate cancer. Various cell lines with different androgen sensitivities are available.

Detailed Research Findings: Cell lines such as LNCaP, which is androgen-sensitive, and its derivatives like C4-2, which is androgen-refractory, are commonly used. These cells express the androgen receptor and respond to androgens like DHT by altering their proliferation rate and the expression of androgen-responsive genes, such as the one for prostate-specific antigen (PSA). For example, in LNCaP cells, DHT can initially stimulate growth, while in some castration-resistant models, the androgen receptor signaling pathway remains active even in the absence of significant levels of androgens.

The use of this compound in studies with these cell lines would allow for the investigation of the long-term effects of stable DHT concentrations on prostate cell behavior, including the development of androgen resistance.

Table 3: Characteristics of Common Prostatic Cell Lines in Androgen Research

| Cell Line | Androgen Sensitivity | Key Characteristics |

|---|---|---|

| LNCaP | Sensitive | Expresses a mutated but functional androgen receptor; PSA production is androgen-responsive. |

| C4-2 | Refractory | Derived from LNCaP; can grow in low androgen conditions but still expresses the androgen receptor. |

| PC346C | Responsive | Established from a primary tumor; requires androgens for optimal growth. |

In Vivo Animal Models

In vivo models are indispensable for understanding the systemic and tissue-specific effects of this compound, including its pharmacokinetics and pharmacodynamics.

Rodent Models for Androgen Action and Metabolic Research

Rats and mice are the most commonly used animal models for studying androgen action due to their well-characterized genetics and physiology.

Detailed Research Findings: Rodent models have been instrumental in demonstrating the diverse roles of DHT. For example, in mouse models of atherosclerosis, the effects of DHT on lesion development have been studied, with findings suggesting that its impact may depend on the metabolic context (e.g., normoglycemic vs. hyperglycemic conditions). In studies on body composition, DHT has been shown to improve power and speed in isolated muscles while potentially reducing endurance. Furthermore, rodent models are used to investigate androgen-dependent hair growth and loss, simulating conditions like androgenetic alopecia.

In the context of this compound, rodent models would be crucial for determining its pharmacokinetic profile (i.e., the rate of hydrolysis to DHT and the duration of elevated DHT levels) and for assessing the long-term consequences of sustained DHT exposure on various organ systems.

Table 4: Selected Findings from Rodent Models Studying DHT

| Research Area | Animal Model | Key Findings Related to DHT |

|---|---|---|

| Atherosclerosis | ApoE-/- Mice | Increased atherosclerosis in hyperglycemic conditions. |

| Muscle Function | Mice | Improved power and speed in isolated fast- and slow-twitch muscles. |

| Hair Growth | C57BL/6 Mice | Induction of hair regression and miniaturization, simulating androgenetic alopecia. |

Large Animal Models for Endocrine and Tissue-Specific Studies

Large animal models, such as non-human primates and sheep, are often used in endocrine research when a closer physiological and metabolic parallel to humans is required.

Detailed Research Findings: While specific studies on this compound in large animals are not readily available in the literature, research on other long-acting androgen esters, such as testosterone enanthate and dihydrotestosterone enanthate, has been conducted in non-human primates. These studies have evaluated the pharmacokinetics of these esters and their effectiveness in restoring reproductive functions in hypogonadal models. For instance, studies in castrated rhesus monkeys have been used to compare the duration of action and the suppression of gonadotropins by different testosterone esters. The longer reproductive cycles and hormonal profiles of these animals provide valuable data for predicting the effects in humans.

Given their physiological similarity to humans, large animal models would be the final step in preclinical research on this compound to confirm its long-acting nature and to study its integrated effects on the endocrine system and various target tissues before any potential human trials.

Table 5: Applications of Large Animal Models in Androgen Research

| Animal Model | Research Application | Relevance |

|---|---|---|

| Non-human Primates (e.g., Rhesus monkey) | Pharmacokinetics of long-acting androgen esters; studies of reproductive function. | High physiological and endocrine similarity to humans. |

| Sheep | Studies on prenatal androgen exposure and its long-term metabolic consequences. | Similarities in certain aspects of reproductive endocrinology to humans. |

Comparative Endocrinology Models (e.g., fish, marsupials) for Elucidating Unique Androgen Pathways

While direct preclinical research specifically investigating this compound in comparative endocrinology models such as fish and marsupials is not extensively documented in scientific literature, these models are invaluable for elucidating unique androgen pathways. Understanding these distinct mechanisms of androgen synthesis and action is a critical prerequisite for designing and interpreting potential future studies on synthetic androgens like this compound. These models offer unique physiological and developmental contexts that differ significantly from common laboratory rodents, thereby providing a broader perspective on androgen function.

Fish: A Model of Divergent Androgen Signaling

Teleost fish present a fascinating model for comparative androgen research due to their distinct primary androgen and receptor subtypes. Unlike mammals, where testosterone and its 5α-reduced metabolite, dihydrotestosterone (DHT), are the principal androgens, the main androgen in many fish species is 11-ketotestosterone (11-KT). nih.govbohrium.com 11-KT is a non-aromatizable androgen, meaning it cannot be converted to estrogens, and it often exhibits higher potency than testosterone in fish. nih.gov

The androgen receptor (AR) system in fish also displays unique characteristics. Many teleosts possess two distinct androgen receptor subtypes, ARα and ARβ, which arose from a gene duplication event. nih.gov These subtypes can have different tissue distributions and functional activities, adding a layer of complexity to androgen signaling that is not present in humans. For instance, studies in ghost knifefishes have shown that ARβ is largely conserved, while ARα sequences vary considerably and have evolved under positive selection, which is associated with diversity in androgenic regulation of behavior. nih.gov

The role of DHT in fish is also not as straightforward as in mammals. While the enzymes necessary for converting testosterone to DHT are present in fish, and DHT has been shown to play a role in their development and reproduction, its effects can be paradoxical. researchgate.net For example, in some fish species, DHT has been observed to induce vitellogenin, a female-specific protein, and increase 17β-estradiol production from the ovary. researchgate.net These unexpected responses highlight the fundamental differences in androgen pathways and underscore the importance of using such comparative models to understand the full spectrum of androgen activity.

Marsupials: The "Backdoor" Pathway of Androgen Synthesis

Marsupials, particularly the tammar wallaby (Macropus eugenii), have been instrumental in the discovery of an alternative route to DHT synthesis, often termed the "backdoor pathway". wikipedia.org This pathway bypasses the classical route of testosterone conversion to DHT. In this alternative mechanism, precursors such as 17α-hydroxyprogesterone are converted to 5α-androstanediol, which is then oxidized to form DHT. wikipedia.org

This backdoor pathway is crucial for the virilization of the urogenital sinus and the development of the phallus and prostate in marsupials. wikipedia.org A key finding in the tammar wallaby was that the 3α-reduced derivative of DHT, 5α-androstane-3α,17β-diol (5α-adiol), is produced in the testes and is the circulating androgen responsible for prostatic development. wikipedia.org This circulating 5α-adiol is then converted to DHT within the target tissues. This discovery was significant because it demonstrated that a potent androgen like DHT could be formed through an indirect mechanism, a concept that has since been found to be relevant in certain physiological and pathological conditions in humans.

The unique developmental stage of marsupials, which are born in a very immature state and undergo much of their sexual differentiation post-natally in the pouch, offers a significant advantage for studying these processes without the confounding influence of maternal physiology or the placenta. This accessibility allows for direct manipulation and observation of the effects of androgens on development.

The following table summarizes the key comparative features of androgen pathways in these models:

| Feature | Fish (Teleosts) | Marsupials (e.g., Tammar Wallaby) | Eutherian Mammals (Classical Pathway) |

|---|---|---|---|

| Primary Androgen(s) | 11-Ketotestosterone (11-KT), Testosterone (T) | Testosterone (T), 5α-androstane-3α,17β-diol (circulating precursor to DHT) | Testosterone (T), Dihydrotestosterone (DHT) |

| Key Androgen Receptor(s) | Two subtypes: ARα and ARβ | Single Androgen Receptor (AR) | Single Androgen Receptor (AR) |

| Primary DHT Synthesis Pathway | Classical pathway (T → DHT via 5α-reductase) | "Backdoor" pathway (via 5α-androstanediol) and Classical pathway | Classical pathway (T → DHT via 5α-reductase) |

| Unique Features | - 11-KT as a potent, non-aromatizable androgen

| - "Backdoor" pathway is critical for virilization of urogenital sinus

| - Well-established classical androgen pathway

|

Future Directions and Research Frontiers in Dihydrotestosterone Heptanoate Science

Elucidating Unexplored Metabolic Fates and Interactions

While the primary metabolic pathway of DHT-hp involves its conversion to DHT and heptanoic acid, many nuances of this process and subsequent interactions are not fully understood. vulcanchem.comgoogle.com Future research should focus on these unexplored areas to build a more complete metabolic and interactive profile of the compound.

Current knowledge indicates that DHT is metabolized into 3α-androstanediol and 3β-androstanediol, which are then conjugated and excreted. wikipedia.orgnih.gov However, the specific dynamics of how sustained DHT release from DHT-hp influences these and other metabolic pathways, such as the alternative "backdoor" pathways of androgen synthesis that bypass testosterone (B1683101), remain a significant area for investigation. wikipedia.orge-apem.org

Key research questions include:

What is the tissue-specific activity and regulation of the esterases that hydrolyze DHT-hp?

What is the metabolic fate of the heptanoic acid moiety, and does it possess any independent biological activity or influence on cellular metabolism?

How does sustained administration of DHT-hp impact the intricate balance of the steroidogenic "backdoor" pathways in various tissues like the adrenal glands, liver, and prostate? e-apem.org

Beyond the known suppression of the hypothalamic-pituitary-gonadal axis, what are the broader endocrinological and metabolic cross-talk interactions resulting from long-term, stable DHT levels? nih.govgoogle.com

Answering these questions will provide a more comprehensive picture of the compound's journey through the body and its total biological impact.

Integration of Omics Technologies in Androgen Ester Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research. preprints.orgnih.govmdpi.com While these have been applied to study androgen action, their specific application to investigate the effects of sustained, pure androgen exposure via esters like DHT-hp is a promising frontier. nih.govmdpi.com Integrating multiple omics datasets can provide a holistic view of the molecular cascade initiated by DHT-hp, from gene transcription to metabolic output. researchgate.netbiorxiv.org

Transcriptomics and Proteomics: A combined analysis of the transcriptome and proteome after DHT-hp administration can create a detailed map of androgen-regulated cellular machinery. This dual approach helps identify not only which genes are transcribed but also which are translated into functional proteins, offering insights into regulatory complexities. nih.govnih.gov

Metabolomics: Non-targeted metabolomic analysis of biological fluids and tissues after DHT-hp treatment can reveal global shifts in metabolism. mdpi.com This could lead to the discovery of novel biomarkers for androgen activity and a deeper understanding of how androgens influence systemic physiology, such as the link between androgen metabolites and metabolic risk factors. doi.orgnih.gov

Multi-Omics Integration: The true power lies in integrating these different layers of biological information. For example, correlating transcriptomic changes with metabolomic shifts can uncover previously unknown links between gene regulation and metabolic function under androgenic control. preprints.orgbiorxiv.org This comprehensive approach is essential for building accurate models of androgen action and identifying novel therapeutic targets.

The table below summarizes how different omics technologies can be applied to DHT-hp research.

| Omics Technology | Research Focus with DHT-hp | Expected Outcome |

| Transcriptomics | Identify all genes whose expression is altered by sustained, pure DHT levels. researchgate.net | A complete "androgen-regulated" gene signature, free of estrogenic influence. |

| Proteomics | Quantify changes in the protein landscape in response to DHT-hp. nih.govnih.gov | Identification of functional protein networks controlled by AR and insights into post-transcriptional regulation. |

| Metabolomics | Profile changes in small-molecule metabolites (e.g., lipids, amino acids, steroids) after DHT-hp administration. mdpi.comnih.gov | Discovery of novel metabolic pathways regulated by androgens and potential biomarkers of androgen action. |

| Multi-Omics | Integrate data from the above technologies to build comprehensive models of androgen signaling. preprints.orgbiorxiv.org | A systems-level understanding of the molecular mechanisms of pure androgenic action. |

Development of Advanced Research Tools for Dihydrotestosterone (B1667394) Heptanoate (B1214049) Analysis and Study

Advancing research into DHT-hp also requires a parallel advancement in the tools used for its detection and analysis. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standard for measuring DHT and its metabolites, there is room for innovation to enhance specificity, throughput, and application. nih.govwaters.comwaters.com

Future development should focus on:

High-Throughput Analytical Methods: Creating more rapid and automated LC-MS/MS methods, possibly incorporating online solid-phase extraction (SPE), to simultaneously measure DHT-hp, its active metabolite DHT, and its downstream metabolic products in various biological samples. waters.comwaters.com This would be invaluable for detailed pharmacokinetic and metabolic studies.

Advanced Imaging Techniques: Employing technologies like mass spectrometry imaging to visualize the distribution of DHT-hp and its metabolites directly in tissue sections. This would provide unprecedented spatial information on where the prodrug is hydrolyzed and where the active hormone accumulates, linking molecular presence to tissue morphology. biorxiv.org

Specific Immunoassays: While LC-MS/MS is highly accurate, developing highly specific monoclonal antibodies that can distinguish between DHT-hp and DHT could lead to simpler, faster assay kits for specific research questions, although these would measure the prodrug rather than the active hormone.

Cellular and Molecular Probes: Designing and synthesizing fluorescently labeled analogs of DHT-hp could enable real-time imaging of its uptake, intracellular transport, and hydrolysis within living cells, offering dynamic insights into its cellular biology.

The table below details potential advancements in analytical tools for DHT-hp research.

| Tool/Technique | Current State | Future Development | Research Impact |

| Mass Spectrometry | LC-MS/MS is used for sensitive quantification of DHT and metabolites. nih.govwaters.com | Integration with online SPE for automated, high-throughput analysis of DHT-hp and its full metabolic profile. waters.com | Enables more complex and large-scale pharmacokinetic and metabolomic studies. |

| Tissue Imaging | Histology and autoradiography (older technique). | Mass spectrometry imaging to map the spatial distribution of DHT-hp and metabolites in tissue slices. biorxiv.org | Provides a direct link between molecular location and physiological or pathological features in tissues. |

| Immunoassays | Generally target DHT, but can suffer from cross-reactivity and lower specificity compared to MS. waters.com | Development of highly specific monoclonal antibodies for DHT-hp itself. | Could provide rapid screening tools for specific research applications focusing on prodrug distribution. |

| Molecular Probes | Not widely available for androgen esters. | Synthesis of fluorescently tagged DHT-hp analogs. | Allows for real-time visualization of prodrug trafficking and conversion in living cells. |

Q & A

Q. Experimental Design :

- Animal models : Use male primates or rodents with bilateral orchidectomy to eliminate endogenous testosterone interference .

- Dosing : Intramuscular injection (5–10 mg/kg) to mimic sustained release; plasma sampling at 0, 24 h, 7 d, and 4–6 weeks post-administration .

- Analytical method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DHT-hp and its metabolite DHT. Calibrate using deuterated internal standards (e.g., DHT-d₃) to enhance accuracy .

Key Parameters : - Bioavailability : 43–55% of DHT-hp is converted to free DHT within 4–6 weeks .

- Half-life : ~14–21 days, influenced by esterase activity in adipose tissue .

Advanced: What mechanisms underlie DHT-hp’s suppression of hypothalamic-pituitary-gonadal (HPG) axis activity?

DHT-hp suppresses LH and FSH via androgen receptor (AR)-mediated negative feedback, not estrogenic pathways:

- Receptor affinity : DHT-hp has 100× lower AR binding affinity than unesterified DHT, requiring higher doses for equivalent suppression .

- Pharmacodynamic evidence : Chronic administration in pubertal boys reduced GnRH-induced LH/FSH secretion by 60–70%, correlating with sustained plasma DHT levels (>4 weeks) .

- Non-aromatizability : Unlike testosterone, DHT-hp cannot convert to estradiol, minimizing estrogen receptor cross-talk .

Advanced: How can researchers resolve contradictions in DHT-hp’s thermodynamic data across studies?

Discrepancies in properties like melting point (e.g., 973.17 K vs. lower values in other reports) may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Purity thresholds : Impurities ≥3% can depress melting points; validate via HPLC .

- Computational limitations : Joback method estimates may deviate from experimental values; cross-validate with quantum mechanical calculations (e.g., DFT) .

Basic: What safety protocols are critical for handling DHT-hp in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/orbital exposure .

- Ventilation : Use fume hoods for weighing and formulation due to dust inhalation risks .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in vitro models are suitable for studying DHT-hp’s androgen receptor interactions?

- LNCaP cells : Androgen-sensitive prostate cancer line for AR binding assays. Measure IC₅₀ using ³H-DHT displacement; DHT-hp typically shows IC₅₀ >1 μM vs. 10 nM for DHT .

- Transcriptional activity : Luciferase reporter assays with androgen response elements (AREs) to assess transactivation potency .

Basic: How does DHT-hp’s solubility profile influence formulation strategies?

With logP = 6.48, DHT-hp is insoluble in aqueous buffers. Use:

- Lipid carriers : Miglyol 812 or sesame oil for intramuscular depots .

- Co-solvents : Ethanol:Cremophor EL (1:1) for in vitro studies; avoid polysorbates due to ester hydrolysis risks .

Advanced: What analytical techniques are optimal for quantifying DHT-hp in biological matrices?

- LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for transitions m/z 403.3→289.2 (DHT-hp) and 291.2→255.1 (DHT) .

- Sample prep : Liquid-liquid extraction with tert-butyl methyl ether (TBME) to recover >90% of DHT-hp from plasma .

Advanced: How does DHT-hp compare to other DHT esters in preclinical models of androgen deficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.